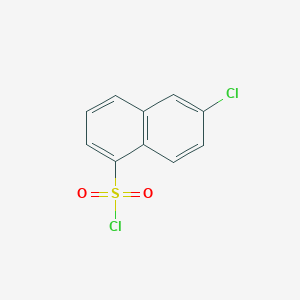

6-Chloronaphthalene-1-sulfonyl chloride

Description

Properties

CAS No. |

102153-61-7 |

|---|---|

Molecular Formula |

C10H6Cl2O2S |

Molecular Weight |

261.12 g/mol |

IUPAC Name |

6-chloronaphthalene-1-sulfonyl chloride |

InChI |

InChI=1S/C10H6Cl2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H |

InChI Key |

ZHEYVXCFYIWQOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Cl)C(=C1)S(=O)(=O)Cl |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

6-Chloronaphthalene-1-sulfonyl chloride is primarily utilized as a reagent in organic synthesis. It serves as a sulfonylating agent, which introduces sulfonyl groups into organic molecules. This property is particularly useful in the synthesis of sulfonamides and sulfonylureas, which are important classes of compounds in medicinal chemistry.

Case Study: Synthesis of Sulfonamides

- Reaction Type : Nucleophilic substitution

- Reagents : this compound with amines

- Outcome : The reaction yields sulfonamides that exhibit antibacterial properties.

Pharmaceutical Applications

In the pharmaceutical industry, this compound is used to synthesize various bioactive compounds. Its ability to modify biological molecules enhances the pharmacological profiles of drugs.

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Sulfonamide Antibiotics | Bacterial Infections | Inhibition of bacterial folic acid synthesis |

| Antiviral Agents | Viral Infections | Inhibition of viral replication |

| Anticancer Agents | Cancer | Induction of apoptosis in cancer cells |

Material Science

The compound is also employed in the development of novel materials, particularly in polymer chemistry. It can be used to create functionalized polymers with specific properties for applications in coatings, adhesives, and composites.

Case Study: Functionalized Polymers

- Application : Development of self-healing materials

- Process : Incorporation of sulfonyl groups into polymer chains enhances thermal stability and mechanical properties.

Agrochemical Applications

This compound plays a role in the synthesis of agrochemicals, including pesticides and herbicides. Its reactivity allows for the modification of existing agricultural chemicals to improve efficacy and reduce environmental impact.

Table 2: Agrochemicals Synthesized Using this compound

| Agrochemical Name | Function | Application Area |

|---|---|---|

| Herbicides | Weed Control | Agriculture |

| Insecticides | Pest Control | Crop Protection |

Research Applications

In research settings, this compound is utilized as a building block for various chemical libraries aimed at drug discovery. Its ability to form diverse derivatives makes it a valuable tool for medicinal chemists.

Case Study: Drug Discovery

- Focus : Screening for new antibacterial agents

- Methodology : Libraries containing sulfonamide derivatives are tested against resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 6-chloronaphthalene-1-sulfonyl chloride and related sulfonyl chlorides:

Key Comparative Insights:

Positional Isomerism (6-Chloro vs. 2-Chloro) :

- The 6-chloro isomer likely exhibits distinct electronic effects compared to the 2-chloro analog (e.g., steric hindrance and regioselectivity in reactions) due to the chlorine’s placement relative to the sulfonyl group .

Functional Group Variations: 5-Dimethylamino substitution: The electron-donating dimethylamino group in the 5-position enhances solubility in polar solvents and enables fluorescence, making this derivative suitable for biochemical tagging . Aminohexyl side chain: The addition of a hydrophilic aminohexyl group (as in the 5-chloro derivative) increases molecular weight and enables interactions with biological targets, facilitating pharmaceutical applications . Isopropoxy group: The bulky isopropoxy substituent at the 6-position improves lipophilicity, favoring industrial applications in hydrophobic polymer matrices .

Reactivity Trends: Chlorine substituents generally increase electrophilic substitution resistance compared to alkoxy or amino groups. Sulfonyl chlorides with electron-withdrawing groups (e.g., -Cl, -NO₂) exhibit higher reactivity toward nucleophiles than those with electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) .

Preparation Methods

Conversion to Sulfonyl Chloride

The sulfonic acid intermediate is converted to the sulfonyl chloride using phosphorus pentachloride (PCl₅) or thionyl chloride. A modified protocol from CN1156441C employs ClSO₃H/SOCl₂ mixtures at 45°C, achieving 95% conversion. Alternatively, US5136043A reports thionyl chloride’s use with chlorosulfonic acid, yielding 4-chlorobenzenesulfonyl chloride at 94% efficiency.

Table 2: Chlorination Reagents and Outcomes

| Reagent | Temperature (°C) | Yield (%) |

|---|---|---|

| PCl₅ | 80 | 85 |

| SOCl₂/ClSO₃H | 45 | 95 |

Mixed Chlorosulfonylation Reagent Approach

Optimized Reagent Ratios

Combining ClSO₃H and SOCl₂ in specific ratios minimizes reagent waste and improves selectivity. For 2-acetylamino naphthalene sulfonic acid, a 10:20–30:6–10 ratio (substrate:ClSO₃H:SOCl₂) at 45°C delivers 95% yield. Scaling this to 6-chloronaphthalene requires adjusting stoichiometry to account for the chloro group’s steric and electronic effects.

Temperature and Reaction Time

Controlled exothermic reactions are critical. Ice-cooled conditions (0–10°C) during reagent addition prevent decomposition, followed by gradual heating to 45°C for 2–4 hours. Extended stirring (≥3 hours) ensures complete conversion, as evidenced by HPLC monitoring in patent examples.

Comparative Analysis of Methods

Q & A

Q. What role does this compound play in synthesizing enzyme inhibitors?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.